molecular formula C12H7Cl3 B1345119 2,2',4-Trichlorobiphenyl CAS No. 37680-66-3

2,2',4-Trichlorobiphenyl

Cat. No. B1345119
CAS RN: 37680-66-3
M. Wt: 257.5 g/mol
InChI Key: YKKYCYQDUUXNLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PCBs typically involves the direct chlorination of biphenyl, which can result in a mixture of congeners with different degrees and patterns of chlorination. Specific PCB congeners can be synthesized through controlled chlorination or through the use of directing groups that guide the placement of chlorine atoms on the biphenyl skeleton. For example, the synthesis of a supercrowded tetraferrocenylthiophene involved a fourfold Negishi ferrocenylation, which, while not directly related to PCBs, demonstrates the type of complex organic synthesis that can be applied to produce specific organic molecules .

Molecular Structure Analysis

The molecular structure of PCBs is characterized by two phenyl rings connected by a single bond, allowing for rotation about this axis. The degree of coplanarity between the rings can influence the molecule's biological activity and environmental behavior. For instance, the crystal structure of a coplanar PCB derivative was described, with a torsion angle that agrees with calculated values in aqueous solution . The dihedral angle between the phenyl rings can vary, as seen in different PCB congeners, affecting their physical and chemical properties .

Chemical Reactions Analysis

PCBs can undergo various chemical reactions, including dechlorination, which can occur under certain environmental conditions or through remediation efforts. For example, photolysis of 2,4,6-Trichlorobiphenyl in neutral and alkaline alcoholic solutions has been studied, revealing predominant dechlorination at the 2-position in neutral solution and competitive elimination between the ortho and para chlorine atoms in the presence of alkali . The metabolism of PCBs by organisms can also lead to different metabolites, such as those excreted in bile via the mercapturic acid pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBs are influenced by the number and position of chlorine atoms on the biphenyl rings. These properties include solubility in organic solvents, melting and boiling points, vapor pressure, and chemical reactivity. The presence of chlorine atoms can also affect the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be relevant for their environmental fate and biological effects .

Scientific Research Applications

  • Synthesis of Chlorinated Biphenyls : A study by Bergman and Wachtmeister (1977) discussed the synthesis of several chlorinated biphenyls, including 2,4,6-Trichlorobiphenyl. They established a method involving acetylation, chlorination, and coupling processes to create these compounds, which are important for further research in organic chemistry and environmental sciences (Bergman & Wachtmeister, 1977).

  • Analytical Detection : Lam and Kopanica (1984) developed a method for determining trichlorobiphenyl concentrations using adsorptive stripping voltammetry. This technique is significant for environmental monitoring and analysis of water and waste samples (Lam & Kopanica, 1984).

  • Photolytic Dechlorination : Nishiwaki et al. (1979) investigated the photolytic dechlorination of 2,4,6-Trichlorobiphenyl, examining the reactivity and selectivity of this process in different solutions. This research is crucial for understanding the environmental degradation of such compounds (Nishiwaki, Usui, Anda, & Hida, 1979).

  • Metabolism in Organisms : Moza et al. (1976) studied the metabolism of trichlorobiphenyl in the marsh plant Veronica Beccabunga, which is essential for understanding the environmental impact and bioaccumulation of these compounds (Moza, Kilzer, Weisgerber, & Klein, 1976).

  • Solubility in Supercritical Fluids : Anitescu and Tavlarides (1999) presented data on the solubility of various polychlorinated biphenyls, including trichlorobiphenyls, in supercritical fluids. This research has implications for the extraction and environmental remediation processes (Anitescu & Tavlarides, 1999).

Safety And Hazards

2,2’,4-Trichlorobiphenyl is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-dichloro-1-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKYCYQDUUXNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073492
Record name 2,2',4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4-Trichlorobiphenyl

CAS RN

37680-66-3
Record name 2,2',4-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4-Trichlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',4-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA6CZ8O8B4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
N He, P Li, Y Zhou, S Fan, W Ren - Chemosphere, 2009 - Elsevier
The reductive dechlorination and biodegradation of 2,2 ′ 4,5,5 ′ -pentachlorobiphenyl (PCB#101) was investigated in a laboratory-scale. Palladium coated iron (Pd/Fe) was used as …
Number of citations: 39 www.sciencedirect.com
H Wang, L Wei, Y Wu, H Jia, H Jiang… - Environmental and …, 2017 - Wiley Online Library
Polychlorinated biphenyls (PCBs) are persistent organic pollutants with continued public health concerns. The lower chlorinated biphenyls are supposed to be mutagenic following …
Number of citations: 5 onlinelibrary.wiley.com
PE Ganey, JF Quensen, MA Mousa… - … and Chemistry: An …, 2000 - Wiley Online Library
Bioremediation of polychlorinated biphenyls (PCBs) byanaerobic microbial dechlorination occurring naturally in the subsurface and in engineered systems results in mixtures of lower‐…
Number of citations: 9 setac.onlinelibrary.wiley.com
T Uchimura, K Sakai, T Imasaka - Analytical chemistry, 2004 - ACS Publications
Polychlorinated biphenyls (PCBs), used as a heat exchange oil (Kanechlor, KC-300), can be measured by gas chromatography combined with multiphoton ionization mass …
Number of citations: 8 pubs.acs.org
GMMA Hasan, MAA Shaikh, MA Satter, MS Hossain - Toxicology Reports, 2022 - Elsevier
In this study, the levels of indicator PCBs congeners and PAHs compounds were reported in cow milk from selected areas in Dhaka, Bangladesh, and the potential human health risks …
Number of citations: 5 www.sciencedirect.com
B Vrana, K Dercova, Š Baláž, A Ševčíková - World Journal of Microbiology …, 1996 - Springer
Chlorobenzoic acids (CBA) are frequently dead-end products of partial aerobic biodegradation of polychlorinated biphenyls (PCB). When CBA produced from PCB accumulate in the …
Number of citations: 34 link.springer.com
N He, P Li, Y Zhou, W Ren, S Fan… - Journal of hazardous …, 2009 - Elsevier
Pd/Fe bimetallic particles were synthesized by chemical deposition and used to dechlorinate 2,2′,4,5,5′-pentachlorobiphenyl in soil. Batch experiments demonstrated that the Pd/Fe …
Number of citations: 72 www.sciencedirect.com
K Dercová, B Vrana, Š Baláž - Chemosphere, 1999 - Elsevier
Kinetics of distribution of PCBs in an active bacterial suspension of Pseudomonas stutzeri was studied by monitoring the evaporated amounts and the concentration remaining in the …
Number of citations: 32 www.sciencedirect.com
VS Magar, GW Johnson, RC Brenner… - … science & technology, 2005 - ACS Publications
Under anaerobic conditions, such as those typically found in buried sediments, the primary metabolic pathway for polychlorinated biphenyls (PCBs) is reductive dechlorination in which …
Number of citations: 97 pubs.acs.org
JR Baker, JR Mihelcic, A Sabljic - Chemosphere, 2001 - Elsevier
Several recent studies have shown that n-octanol/water partition coefficients may not be a good predictor for estimating soil sorption coefficients of persistent organic pollutants (POPs), …
Number of citations: 82 www.sciencedirect.com

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